5-Bromo-1-chloro-2-methoxy-3-(propan-2-yloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-chloro-2-methoxy-3-(propan-2-yloxy)benzene is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of bromine, chlorine, methoxy, and propan-2-yloxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2-methoxy-3-(propan-2-yloxy)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, the benzene ring undergoes substitution reactions with bromine and chlorine in the presence of a catalyst such as iron(III) chloride. The methoxy and propan-2-yloxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and bases .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-2-methoxy-3-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation Reactions: The methoxy and propan-2-yloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms and form simpler benzene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various alkyl halides. The reactions are typically carried out in polar solvents such as ethanol or acetone.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenes, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
5-Bromo-1-chloro-2-methoxy-3-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of various substitution and coupling reactions.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2-methoxy-3-(propan-2-yloxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the conditions. Its halogen atoms can participate in halogen bonding, while the methoxy and propan-2-yloxy groups can undergo various chemical transformations. The exact molecular pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-chloro-2-methoxy-benzaldehyde: This compound has a similar structure but contains an aldehyde group instead of a propan-2-yloxy group.
5-Bromo-1-fluoro-3-iodo-2-methoxy-benzene: This compound has different halogen atoms (fluorine and iodine) attached to the benzene ring.
Uniqueness
5-Bromo-1-chloro-2-methoxy-3-(propan-2-yloxy)benzene is unique due to the presence of both bromine and chlorine atoms, as well as the methoxy and propan-2-yloxy groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
5-bromo-1-chloro-2-methoxy-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c1-6(2)14-9-5-7(11)4-8(12)10(9)13-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEHHZWFAILHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)Br)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.